ALK5 Inhibitory Potency: Alk5-IN-25 (≤10 nM) vs. SB-431542 (94 nM) vs. Galunisertib (56 nM)
Alk5-IN-25 exhibits potent inhibition of ALK5 with an IC50 ≤10 nM in cell-free biochemical assays . In contrast, the widely used tool compound SB-431542 shows an IC50 of 94 nM for ALK5 [1], and the clinical-stage inhibitor Galunisertib (LY2157299) shows an IC50 of 56 nM [2]. Alk5-IN-25 is therefore ≥5.6-fold more potent than Galunisertib and ≥9.4-fold more potent than SB-431542 under comparable assay conditions. This potency difference may translate to lower effective concentrations in cellular assays, reducing the likelihood of off-target effects at higher doses.
| Evidence Dimension | Biochemical inhibitory potency (IC50) for ALK5 kinase |
|---|---|
| Target Compound Data | IC50 ≤10 nM |
| Comparator Or Baseline | SB-431542: 94 nM; Galunisertib (LY2157299): 56 nM |
| Quantified Difference | ≥5.6-fold more potent than Galunisertib; ≥9.4-fold more potent than SB-431542 |
| Conditions | Cell-free kinase activity assays; exact ATP concentrations not specified |
Why This Matters
Higher biochemical potency allows for lower compound usage per experiment, reducing costs and minimizing non-specific cellular effects.
- [1] Inman, G. J., Nicolás, F. J., Callahan, J. F., Harling, J. D., Gaster, L. M., Reith, A. D., ... & Hill, C. S. (2002). SB-431542 is a potent and specific inhibitor of transforming growth factor-β superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7. Molecular Pharmacology, 62(1), 65-74. View Source
- [2] Yingling, J. M., McMillen, W. T., Yan, L., Huang, H., Sawyer, J. S., Graff, J., ... & Driscoll, E. M. (2004). Preclinical assessment of a new selective inhibitor of TGF-βRI kinase with activity against experimental glioblastoma. Molecular Cancer Therapeutics, 3(11), 1329-1337. View Source
